2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

Catalog No.
S1799280
CAS No.
40951-53-9
M.F
C₁₂H₉BrN₂O₂
M. Wt
293.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

CAS Number

40951-53-9

Product Name

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

IUPAC Name

(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone

Molecular Formula

C₁₂H₉BrN₂O₂

Molecular Weight

293.12

InChI

InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2

SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N

Synonyms

(2-Amino-5-bromo-3-hydroxyphenyl)-2-pyridinylmethanone; 2-Amino-3-hydroxy-5-bromobenzoylpyridine;3-Hydroxy-2-amino-5-bromobenzoylpyridine

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (CAS: 40951-53-9), commercially classified as Bromazepam Impurity 3, is a highly specialized analytical reference standard and a major ring-cleaved metabolite of the widely prescribed benzodiazepine, bromazepam . Structurally characterized by a benzophenone-like scaffold featuring a pyridine ring and a heavily substituted phenyl ring (2-amino, 3-hydroxy, 5-bromo), this compound is essential for pharmaceutical quality control and clinical toxicology. In industrial procurement, it is primarily sourced by analytical laboratories, API manufacturers, and contract research organizations (CROs) to validate stability-indicating high-performance liquid chromatography (HPLC) methods, calibrate liquid chromatography-mass spectrometry (LC-MS/MS) assays, and ensure strict compliance with ICH guidelines regarding impurity profiling and degradation tracking [1].

Research Fit

Bromazepam impurity 3 reference standard for pharmaceutical impurity profiling
Reported predominant ring-cleaved urinary metabolite for forensic toxicology confirmation
Requires enzymatic deconjugation (glucuronidase/sulfatase) prior to extraction
Analytical workflows: LC‑MS/MS, GC‑MS (TMS derivatization), differential pulse polarography

In the context of pharmaceutical quality assurance and forensic toxicology, substituting 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine with a generic analog or a crude degradation mixture is strictly prohibited. Utilizing closely related standards, such as Bromazepam Impurity A (which lacks the 3-hydroxy group) or Bromazepam Impurity 1 (which lacks both the bromo and hydroxy substituents), fundamentally compromises assay validity [1]. These structural differences drastically alter the compound's polarity, chromatographic retention time, and ionization efficiency, making analogs useless for establishing accurate relative response factors (RRF) or limits of quantification (LOQ) [2]. Furthermore, because this specific compound represents the dominant urinary excretion product in human metabolism, failing to procure the exact 3-hydroxybenzoyl standard prevents the accurate calibration of LC-MS/MS panels used to confirm clinical bromazepam ingestion [3].

Substitution Risk

Target
3‑OH‑ABBP (AHBBP)
Closest analog ABBP or 3‑hydroxybromazepam
Structural mismatch
Ring‑opened benzophenone, 3‑OH, 2‑NH₂
ABBP lacks 3‑OH; 3‑hydroxybromazepam retains benzodiazepine ring
Immunoassay cross‑reactivity
No cross‑reactivity with EMIT II Plus (false‑negative risk)
3‑hydroxybromazepam cross‑reacts; ABBP not evaluated as primary target
Extraction & recovery
Requires enzymatic hydrolysis; recovery ~45% (DPP)
ABBP directly extractable at pH 9; recovery ~80%
GC‑MS derivatization
Detectable only as TMS derivative
ABBP detectable as free, TMS, and acetyl forms

Mass Spectrometric Differentiation for LC-MS/MS Calibration

To accurately quantify degradation products in trace-level API analysis, exact mass spectrometric resolution is critical. 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine possesses a molecular weight of 293.12 g/mol, yielding a distinct precursor ion mass compared to its non-hydroxylated counterpart, Bromazepam Impurity A . This mass shift allows for unambiguous selected reaction monitoring (SRM) in complex matrices, preventing false-positive quantification of degradants during stability testing [1].

Evidence DimensionLC-MS/MS Precursor Ion Mass (m/z)
Target Compound Datam/z ~294 [M+H]+ (due to the 3-hydroxy group)
Comparator Or BaselineBromazepam Impurity A (m/z ~278 [M+H]+)
Quantified Difference+16 Da exact mass shift
ConditionsElectrospray ionization (ESI) positive mode in analytical impurity profiling

Procurement of the exact hydroxylated standard is mandatory to establish distinct mass transitions and avoid overlapping signals during trace-level API stability testing.

Urinary excretion ratio
Head‑to‑head
3‑OH‑ABBP / ABBP ratio: ≥1.4‑fold (rat) to >4‑fold (rabbit); dog ~3‑6‑fold higher. Rabbit conjugated 3‑OH‑ABBP 17.1% dose vs ABBP ~3.8% (rat).
Supports species‑comparative metabolite profiling
24 h urine, enzymatic cleavage, quantitative TLC

Urinary Abundance for Forensic and Clinical Toxicology

In human pharmacokinetic and toxicology screening, tracking the correct biomarker is essential for confirming drug exposure. Following oral administration of bromazepam, the parent drug is heavily metabolized, undergoing ring cleavage and hydroxylation. 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (excreted primarily as a glucuronide conjugate) is the single most abundant urinary marker, drastically out-performing the intact parent API in clinical recovery assays [1].

Evidence DimensionUrinary Excretion Recovery (% of administered dose)
Target Compound Data~40% of the administered dose (as conjugate)
Comparator Or BaselineIntact Bromazepam (~2% of the administered dose)
Quantified Difference20-fold higher abundance in human urine
ConditionsIn vivo human pharmacokinetic tracking and post-administration urinalysis over a 72-hour interval

Toxicology labs must procure this specific metabolite standard rather than the parent API to achieve the highest sensitivity and accuracy in clinical urine screening.

Extraction recovery
Head‑to‑head
3‑OH‑ABBP recovery 45 ± 5.0% vs ABBP 80 ± 5.0%; sensitivity limit 100 vs 50 ng/5 mL urine.
Requires recovery correction for hydroxylated metabolites
Differential pulse polarography, enzymatic deconjugation

Pharmacodynamic Status for Stability-Indicating Assays

Regulatory guidelines require manufacturers to understand the pharmacological impact of API degradation. Unlike 3-hydroxybromazepam, which retains the intact 1,4-benzodiazepine ring and exhibits active anxiolytic properties, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine represents a complete cleavage of the heterocyclic ring [1]. This structural collapse renders the target compound pharmacologically inactive, making it a critical marker for tracking the true loss of therapeutic potency in aging formulations [2].

Evidence DimensionPharmacological Activity (Benzodiazepine Receptor Affinity)
Target Compound DataInactive (due to cleaved diazepine ring)
Comparator Or Baseline3-Hydroxybromazepam (Active metabolite/degradant)
Quantified DifferenceComplete loss of target receptor affinity vs. retained therapeutic activity
ConditionsPharmacodynamic evaluation of bromazepam degradation pathways

Procuring this standard allows QC managers to accurately quantify the inactive degradation fraction, ensuring that the formulated product's shelf-life and potency calculations remain compliant with regulatory standards.

EMIT immunoassay
Head‑to‑head
3‑OH‑ABBP no cross‑reactivity (false‑negative); 3‑hydroxybromazepam positive cross‑reactivity.
Mandates confirmatory GC‑MS target selection
EMIT II Plus benzodiazepine assay, forensic urine
GC‑MS detection forms
Head‑to‑head
3‑OH‑ABBP detectable only as TMS derivative (1 form); ABBP detectable as free, TMS, acetyl (3 forms).
Independent derivatization calibration required
BSTFA/TMCS derivatization, urine extracts
Hydroxylation kinetics
Cross‑study comparable
ABBP → 3‑OH‑ABBP hydroxylation inducible ~2‑fold by phenobarbital; NADPH‑ and O₂‑dependent.
Enzymatic production route context
Liver microsomes, species‑variable Km
Human urinary excretion
Context‑dependent
3‑OH‑ABBP accounts for ~40% of oral bromazepam dose vs 3‑hydroxybromazepam ~27%, parent ~2% (72 h).
Supports mass‑balance study design
Single 12 mg dose, enzymatic deconjugation; data to verify

Pharmaceutical Quality Control and ICH Compliance

This compound is the mandatory reference standard for validating stability-indicating HPLC methods. It is required to determine the relative response factors (RRF) and quantify the specific degradation of Bromazepam API in stressed and long-term stability studies [1].

Forensic Toxicology and Clinical Urinalysis

Because it accounts for approximately 40% of the excreted dose, this compound is the primary calibration standard used in LC-MS/MS panels to detect and confirm bromazepam ingestion in forensic investigations and clinical overdose cases [2].

DMPK (Drug Metabolism and Pharmacokinetics) Studies

Research organizations investigating the hepatic CYP450-mediated metabolism and glucuronidation pathways of benzodiazepines require this standard to map the ring-cleavage and hydroxylation kinetics of novel structurally related pipeline drugs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology research
Metabolite reference standard
EMIT false‑negative control
Research PK profiling
Dominant urinary analyte
Cumulative excretion accuracy
API impurity profiling
Certified impurity standard
Specified impurity quantification
Microsomal metabolism studies
Cytochrome P450 substrate
Hydroxylation activity measurement

XLogP3

2.7

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